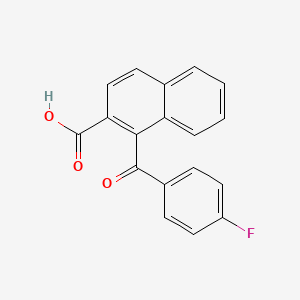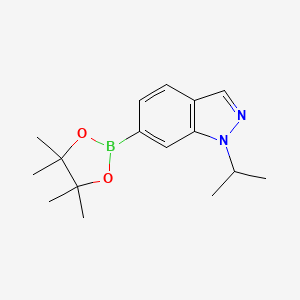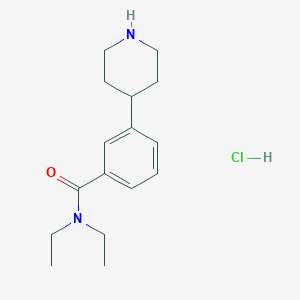![molecular formula C20H16O4 B13995036 Dimethyl [(anthracen-9-yl)methylidene]propanedioate CAS No. 7599-09-9](/img/structure/B13995036.png)
Dimethyl [(anthracen-9-yl)methylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(anthracen-9-yl)methylidene]propanedioate is a chemical compound that features an anthracene moiety linked to a propanedioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl [(anthracen-9-yl)methylidene]propanedioate can be synthesized through a reaction involving anthracene-9-carbaldehyde and dimethyl malonate. The reaction typically occurs in the presence of a base, such as sodium ethoxide, and is carried out under reflux conditions in an appropriate solvent like ethanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [(anthracen-9-yl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The anthracene moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Nitrated or halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl [(anthracen-9-yl)methylidene]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biology and Medicine: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl [(anthracen-9-yl)methylidene]propanedioate involves its interaction with various molecular targets. In biological systems, the compound may interact with cellular enzymes and receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of Dimethyl [(anthracen-9-yl)methylidene]propanedioate.
Dimethyl malonate: Another precursor used in the synthesis.
Anthracene derivatives: Compounds like anthraquinone and anthracene-9-methanol share structural similarities.
Uniqueness
This compound is unique due to its specific combination of an anthracene moiety with a propanedioate group. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications in organic synthesis, materials science, and medicinal chemistry .
Eigenschaften
CAS-Nummer |
7599-09-9 |
|---|---|
Molekularformel |
C20H16O4 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
dimethyl 2-(anthracen-9-ylmethylidene)propanedioate |
InChI |
InChI=1S/C20H16O4/c1-23-19(21)18(20(22)24-2)12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
InChI-Schlüssel |
LCSRLQSOHBBXCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



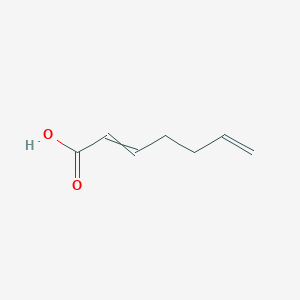

![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)
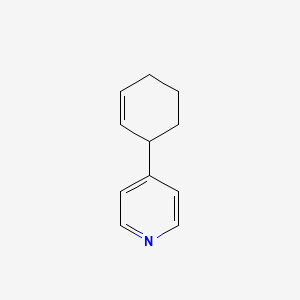

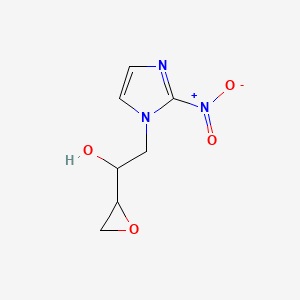

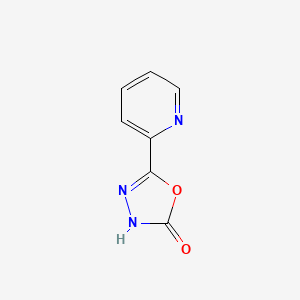
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
